molecular formula C₂₈H₄₄N₂O₁₇ B1141133 Hoocch2O-peg8-CH2cooh CAS No. 1432970-26-7

Hoocch2O-peg8-CH2cooh

Cat. No.: B1141133
CAS No.: 1432970-26-7
M. Wt: 680.65
InChI Key:
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Description

Hoocch2O-peg8-CH2cooh, also known as polyethylene glycol diacrylate (PEGDA) is a synthetic polymer that has been widely used in scientific research applications. It is a water-soluble, biocompatible, and biodegradable polymer that has been used in various fields such as drug delivery, tissue engineering, and biosensors.

Scientific Research Applications

Spectroscopic Studies and Absorption Mechanisms Research involving PEG and its derivatives has shown significant promise in understanding and enhancing absorption mechanisms in various systems. For example, a study on the absorption of SO2 in polyethylene glycol-water systems revealed insights into the intermolecular interactions facilitated by PEG, which could be relevant for environmental and chemical engineering applications (He et al., 2014).

Bacterial Oxidation and Environmental Applications The bacterial oxidation of PEG has been studied to understand its biodegradation. This research is crucial for environmental science, as it explores how microorganisms break down synthetic polymers, potentially aiding in waste management and pollution reduction strategies (Kawai et al., 1978).

Chemical Modifications and Drug Delivery The chemical modification of PEG, similar to the addition of carboxylic acid groups in HOOCCH2O-PEG8-CH2COOH, plays a significant role in pharmaceutical applications, particularly in drug delivery systems. Modified PEG can improve the solubility, stability, and bioavailability of drugs, making it a valuable tool in developing more effective therapeutic agents. For instance, the extractive removal of nitrogen compounds from fuel oil using dicarboxyl-modified PEG demonstrates the versatility of functionalized PEGs in chemical processes (Jiang et al., 2019).

Nanoparticle Fabrication and MRI Applications PEG-functionalized nanoparticles, such as those containing holmium oxide, have been explored for their potential in magnetic resonance imaging (MRI). This application is particularly relevant for medical diagnostics, where improved contrast agents can lead to better imaging outcomes (Atabaev et al., 2017).

Biological Treatment of Wastewater Studies on the treatment of wastewater containing PEG and other compounds highlight the environmental impact of PEG derivatives. The biological treatment systems developed for high-COD-concentration wastewater containing PEGs show the potential for more sustainable waste management practices (Lai et al., 2017).

Mechanism of Action

Target of Action

Hoocch2O-peg8-CH2cooh is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are the E3 ubiquitin ligases and the target proteins that are intended to be degraded .

Mode of Action

This compound, as a PEG-based PROTAC linker, connects two different ligands . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The compound facilitates the interaction between the E3 ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By facilitating the ubiquitination of target proteins, this compound enables the selective degradation of these proteins .

Pharmacokinetics

As a peg-based linker, it is expected to improve the solubility and stability of the protacs, potentially enhancing their bioavailability .

Result of Action

The primary result of the action of this compound is the selective degradation of target proteins . This can lead to the modulation of cellular processes that are regulated by these proteins, potentially providing a therapeutic effect .

Action Environment

The action of this compound is influenced by the intracellular environment . Factors such as the presence of E3 ubiquitin ligases, the stability of the target proteins, and the efficiency of the ubiquitin-proteasome system can all impact the efficacy of the compound . Additionally, the compound’s stability may be affected by factors such as pH and temperature .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O13/c21-19(22)17-32-15-13-30-11-9-28-7-5-26-3-1-25-2-4-27-6-8-29-10-12-31-14-16-33-18-20(23)24/h1-18H2,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESCDMOORXHBNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCC(=O)O)OCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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